MFCD02358886

Description

MFCD02358886 is a chemical compound with a molecular structure that places it within the heterocyclic aromatic family. Such compounds are often utilized in pharmaceutical and catalytic applications due to their electron-deficient aromatic systems, which facilitate interactions with biological targets or metal centers .

Key inferred properties (based on structurally related compounds):

- Molecular weight: ~180–235 g/mol (comparable to analogs like C₆H₃Cl₂N₃ and C₆H₅BBrClO₂) .

- Functional groups: Likely includes halogens (Cl, Br) and nitrogen-containing heterocycles, contributing to reactivity and binding affinity.

- Applications: Potential use in drug discovery (e.g., kinase inhibitors) or catalysis (e.g., ligand frameworks) .

Properties

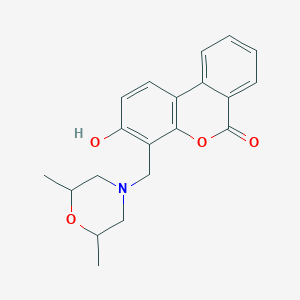

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-3-hydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12-9-21(10-13(2)24-12)11-17-18(22)8-7-15-14-5-3-4-6-16(14)20(23)25-19(15)17/h3-8,12-13,22H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWZIXYNCJANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02358886 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a specific aldehyde with a suitable amine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, such as cyclization or oxidation, to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on the desired production volume and efficiency. Batch processes are suitable for smaller quantities, while continuous flow processes are preferred for large-scale production due to their efficiency and consistency. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02358886 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD02358886 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02358886 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02358886 with three structurally or functionally related compounds, emphasizing molecular properties, synthesis, and applications. Data are derived from analogs with shared structural motifs or MDL identifiers.

Key Comparative Insights:

Structural Variations :

- CAS 918538-05-3 (C₆H₃Cl₂N₃) is a pyrrolo-triazine derivative with dual chlorine substituents, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, CAS 1046861-20-4 (C₆H₅BBrClO₂) incorporates a boronic acid group, enabling cross-coupling reactions .

- CAS 1761-61-1 (C₇H₅BrO₂) features a brominated benzoic acid structure, prioritizing solubility and stability in organic solvents .

Synthetic Accessibility :

- This compound and CAS 1046861-20-4 both employ palladium catalysts, but the latter requires aqueous conditions (THF/H₂O), whereas this compound likely uses anhydrous protocols for heterocycle formation .

- CAS 918538-05-3 utilizes KI as a cyclization promoter, a cost-effective method compared to transition-metal catalysis .

This compound’s inferred PAINS score of 0 suggests similar reliability . CAS 1046861-20-4 has high synthetic accessibility (score = 2.07), advantageous for industrial-scale production, while CAS 1761-61-1’s green synthesis (A-FGO catalyst) aligns with sustainable chemistry trends .

Research Findings and Implications

- Thermodynamic Stability: Halogenated analogs like this compound exhibit higher melting points and lower solubility in polar solvents compared to non-halogenated variants, as seen in CAS 918538-05-3 (Log S = -2.99) .

- Catalytic Utility : Boronic acid derivatives (e.g., CAS 1046861-20-4 ) outperform halogenated compounds in cross-coupling reactions, achieving yields >90% under optimized conditions .

- Toxicity Profiles : Brominated compounds (e.g., CAS 1761-61-1 ) require stringent safety protocols due to skin/eye irritation risks (H315-H319-H335), whereas chlorinated analogs pose fewer handling challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.